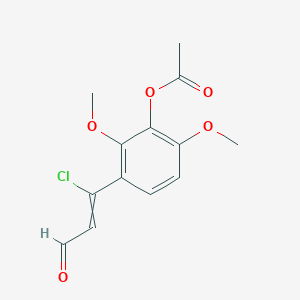
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloroenone group attached to a dimethoxyphenyl acetate moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate typically involves the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with various reagents . The reaction conditions often include the use of hydrazines in different solvents to yield mixtures of regioisomeric products. Selective formation of specific pyrazoles can be achieved under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms may enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chloroenone group, leading to the formation of alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, primary amines, and other nucleophiles . The reaction conditions vary depending on the desired product, with solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) being commonly used .
Major Products
The major products formed from these reactions include regioisomeric pyrazoles, substituted phenyl acetates, and other derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The chloroenone group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate is unique due to its specific structural features, including the presence of both chloroenone and dimethoxyphenyl acetate groups.
Eigenschaften
CAS-Nummer |
63604-89-7 |
|---|---|
Molekularformel |
C13H13ClO5 |
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
[3-(1-chloro-3-oxoprop-1-enyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C13H13ClO5/c1-8(16)19-13-11(17-2)5-4-9(12(13)18-3)10(14)6-7-15/h4-7H,1-3H3 |
InChI-Schlüssel |
SMYOQPUUFINSOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1OC)C(=CC=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


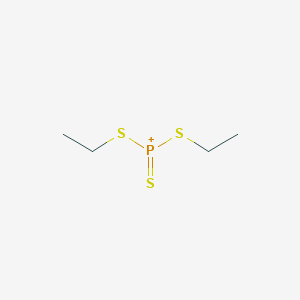
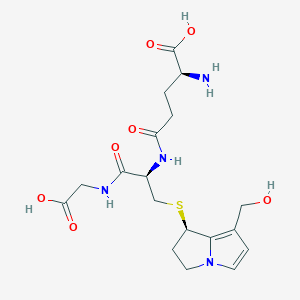

![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
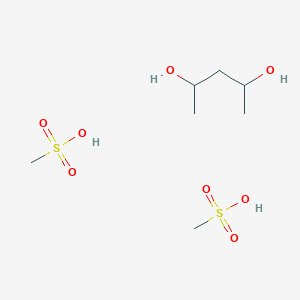
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
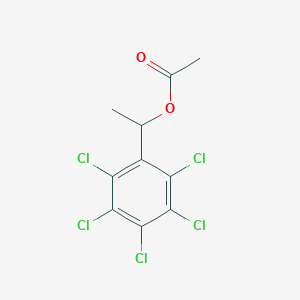
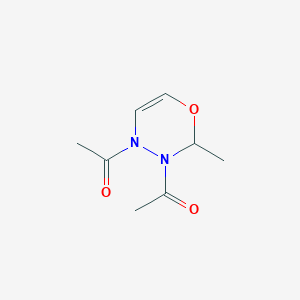
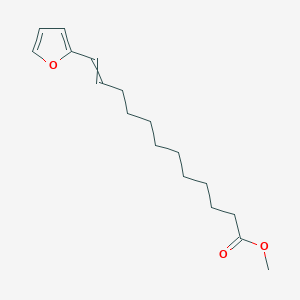

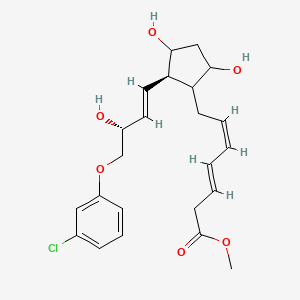
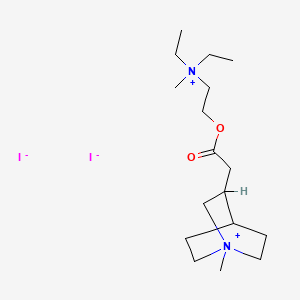

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
